molecular formula C23H25N3O2S B2658564 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097904-23-7

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2658564
CAS No.: 2097904-23-7
M. Wt: 407.53
InChI Key: KPJXBVSSQVSEAJ-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
  • 2-[4-(Ethylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Uniqueness

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is unique due to the presence of the propan-2-ylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and solubility, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-16(2)29-19-9-7-17(8-10-19)13-23(27)26-12-11-18(15-26)28-22-14-24-20-5-3-4-6-21(20)25-22/h3-10,14,16,18H,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJXBVSSQVSEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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